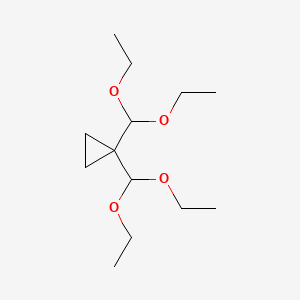

1,1-Bis(diethoxymethyl)cyclopropane

Description

Contextualization of Cyclopropane (B1198618) Derivatives as Fundamental Building Blocks in Organic Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and pharmaceutical agents. colab.wssigmaaldrich.com Its unique geometry and inherent ring strain (approximately 27.5 kcal/mol) impart electronic properties that are intermediate between those of alkanes and alkenes. mdpi.com This strained nature makes cyclopropanes susceptible to ring-opening reactions, transforming them into versatile three-carbon synthons for constructing more complex molecular scaffolds. organic-chemistry.org Consequently, the development of methods for the stereocontrolled synthesis of functionalized cyclopropanes is a significant focus in organic chemistry, with techniques ranging from transition metal-catalyzed carbene insertions to the Corey-Chaykovsky reaction. colab.ws These methodologies provide access to a wide array of substituted cyclopropanes that serve as pivotal intermediates in the total synthesis of complex molecules and the generation of diverse chemical libraries for drug discovery. colab.wspitt.edu

Significance of Geminally Disubstituted Cyclopropanes, with Emphasis on Acetal (B89532) Functionality

Geminal (1,1-) disubstitution on a cyclopropane ring introduces a unique set of steric and electronic properties. The substituents can pre-organize molecular conformation and, depending on their nature, dramatically influence the ring's reactivity. For instance, gem-dihalocyclopropanes are precursors to allenes and can undergo lithium-halogen exchange to generate reactive cyclopropylidene carbenoids. sigmaaldrich.com Similarly, cyclopropanes bearing two ester groups, such as diethyl cyclopropane-1,1-dicarboxylate, are widely used intermediates whose geminal electron-withdrawing groups activate the ring for nucleophilic attack. psu.edu

The focus of this article, 1,1-Bis(diethoxymethyl)cyclopropane, features two acetal groups on the same carbon. The acetal functionality is of paramount importance in organic synthesis, primarily serving as a robust protecting group for aldehydes. By converting a reactive aldehyde to its diethyl acetal, its susceptibility to nucleophiles, oxidants, and reductants is drastically reduced. This protection can be reversed under specific acidic conditions to regenerate the aldehyde. Therefore, 1,1-Bis(diethoxymethyl)cyclopropane can be viewed as a protected, and likely more stable, precursor to the corresponding cyclopropane-1,1-dicarbaldehyde (B8734447). This latent functionality makes it a potentially valuable building block for the controlled introduction of a gem-dialdehyde moiety onto a molecular framework.

Positioning of 1,1-Bis(diethoxymethyl)cyclopropane within the Scope of Donor-Acceptor Cyclopropane Chemistry

A particularly reactive and synthetically useful class of three-membered rings is the donor-acceptor (D-A) cyclopropanes. google.com These molecules possess an electron-donating group (e.g., alkoxy, siloxy) and an electron-accepting group (e.g., ester, ketone, nitrile) on adjacent carbons. This arrangement polarizes the distal C-C bond, making it susceptible to cleavage under mild Lewis acidic or thermal conditions, generating a versatile 1,3-dipole synthon. google.com

In contrast, 1,1-Bis(diethoxymethyl)cyclopropane does not fit the classic D-A paradigm. The diethoxymethyl group, [(CHO(CH₂CH₃)₂)], is considered an electron-donating group due to the influence of the oxygen lone pairs. Therefore, with two such groups attached to the same carbon, the molecule is best classified as a Donor-Donor (D-D) cyclopropane . This electronic configuration has profound implications for its reactivity. Lacking the "push-pull" electronic activation of a D-A system, D-D cyclopropanes are expected to be significantly more stable and less prone to the facile ring-opening reactions characteristic of their D-A counterparts. Their reactivity would be governed primarily by the inherent ring strain rather than electronic polarization, likely requiring more forcing conditions to induce chemical transformations.

| Feature | Donor-Acceptor (D-A) Cyclopropane | Donor-Donor (D-D) Cyclopropane (e.g., 1,1-Bis(diethoxymethyl)cyclopropane) |

| Substitution Pattern | Vicinal electron-donating and electron-accepting groups | Geminal electron-donating groups |

| Electronic Nature | Polarized distal C-C bond | Non-polarized, electron-rich |

| Reactivity | Prone to facile ring-opening with Lewis acids to form 1,3-dipoles | Generally stable; ring-opening requires harsher conditions |

| Synthetic Utility | Versatile 1,3-zwitterionic synthons for cycloadditions | Stable carriers of protected functional groups (e.g., dialdehydes) |

Overview of Research Trajectories Pertaining to 1,1-Bis(diethoxymethyl)cyclopropane

Direct and detailed research on 1,1-Bis(diethoxymethyl)cyclopropane is notably scarce in published literature. Its existence is more often implied as a logical, yet uncharacterized, synthetic target. However, the research trajectories for this compound can be logically extrapolated from the well-established chemistry of its potential precursors and functional group relatives.

Hypothetical Synthetic Routes:

From Diethyl Cyclopropane-1,1-dicarboxylate: A plausible route involves the reduction of the commercially available diethyl cyclopropane-1,1-dicarboxylate to the corresponding 1,1-bis(hydroxymethyl)cyclopropane (B119854). sigmaaldrich.com This diol, a key intermediate in the synthesis of the drug Montelukast, could then undergo a standard Williamson ether synthesis or other etherification protocol to yield the target compound. google.com

From 1,1,3,3-Tetraethoxypropane (B54473): Another potential pathway is the cyclopropanation of an alkene with a carbene derived from a precursor bearing the geminal diethoxyacetal structure. A more direct, albeit challenging, approach would involve the reaction of 1,1,3,3-tetraethoxypropane (malondialdehyde bis(diethyl acetal)) with a reagent capable of delivering a methylene (B1212753) group to form the three-membered ring. chemicalbook.com

Potential Applications and Future Research: The primary research interest in 1,1-Bis(diethoxymethyl)cyclopropane would likely lie in its use as a synthetic intermediate. Future investigations could focus on:

Deprotection and Reactivity Studies: Exploring the precise conditions for the acidic hydrolysis of the dual acetal groups to release cyclopropane-1,1-dicarbaldehyde and studying the subsequent reactivity of this highly functionalized, strained dialdehyde (B1249045).

Ring-Opening Reactions: Investigating the behavior of this D-D cyclopropane under thermal or catalytic conditions to understand the fundamental reactivity of such electron-rich, strained rings, in contrast to their D-A counterparts.

Elaboration into Complex Scaffolds: Utilizing the compound as a stable building block to introduce the cyclopropane-1,1-bis(carbaldehyde) synthon into larger molecules, which could then be used to construct complex heterocyclic or spirocyclic systems.

The study of 1,1-Bis(diethoxymethyl)cyclopropane offers a window into the chemistry of unactivated, electron-rich cyclopropanes, a domain that remains less explored than the well-trodden field of D-A cyclopropane chemistry.

Structure

3D Structure

Properties

CAS No. |

400709-87-7 |

|---|---|

Molecular Formula |

C13H26O4 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

1,1-bis(diethoxymethyl)cyclopropane |

InChI |

InChI=1S/C13H26O4/c1-5-14-11(15-6-2)13(9-10-13)12(16-7-3)17-8-4/h11-12H,5-10H2,1-4H3 |

InChI Key |

FTDAVFLECUIFNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1(CC1)C(OCC)OCC)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Bis Diethoxymethyl Cyclopropane and Analogous Cyclopropane Acetals

Foundational Strategies for Cyclopropane (B1198618) Ring Construction Relevant to Acetal (B89532) Incorporation

The synthesis of cyclopropanes, particularly those with functional group handles like acetals, relies on a set of powerful and versatile chemical transformations. These methods can be broadly categorized by the key bond-forming event that closes the three-membered ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final cyclopropane product.

[2+1] Cycloaddition Approaches

The most common and versatile strategy for cyclopropane synthesis is the [2+1] cycloaddition, where a two-carbon unit (an alkene) reacts with a single carbon species (a carbene or carbenoid) to form the ring. The nature of the carbene and the catalyst used can be finely tuned to control the reaction's efficiency and stereoselectivity.

Carbenes are highly reactive, neutral species with a divalent carbon atom. For synthetic applications, they are typically generated in situ from stable precursors, and their reactivity is often tamed through coordination to a transition metal, forming a metal-carbene or carbenoid intermediate. snnu.edu.cnrsc.org These intermediates are less reactive than free carbenes, allowing for more controlled and selective cyclopropanation reactions. snnu.edu.cnrsc.org

Simmons-Smith Reaction: The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnumberanalytics.comorganicchemistrytutor.com A key advantage of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is preserved in the cyclopropane product. numberanalytics.commasterorganicchemistry.com The reaction is thought to proceed via a concerted "butterfly" transition state. For the synthesis of acetal-substituted cyclopropanes, an alkene bearing the acetal groups would be subjected to the Simmons-Smith reagent. The presence of heteroatoms, such as the oxygen atoms in an acetal, can influence the reaction's stereoselectivity by coordinating to the zinc carbenoid and directing the cyclopropanation to one face of the double bond. organic-chemistry.org Modifications to the original conditions, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.orgorganic-chemistry.org

Corey-Chaykovsky Reaction: This reaction provides a powerful alternative for cyclopropanation, especially for α,β-unsaturated carbonyl compounds. nrochemistry.comwikipedia.orgorganic-chemistry.org It involves the reaction of sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, with enones. organic-chemistry.orgyoutube.com The ylide undergoes a conjugate (1,4-) addition to the enone, followed by an intramolecular 3-exo-tet ring closure to furnish the cyclopropane ring. organic-chemistry.orgyoutube.com To apply this to acetal synthesis, the starting material would be an α,β-unsaturated carbonyl compound that is first protected as an acetal. However, the standard Corey-Chaykovsky reaction targets the enone functionality directly for cyclopropanation, making it more suited for producing cyclopropyl (B3062369) ketones which could then be converted to acetals post-cyclopropanation.

Diazo Compound Decomposition: The transition-metal-catalyzed decomposition of diazo compounds is one of the most powerful and widely used methods for generating carbenes for cyclopropanation. wikipedia.orglibretexts.org Catalysts based on copper, rhodium, palladium, iron, and ruthenium are commonly employed. nih.govresearchgate.netiastate.eduunimi.it The reaction involves the in situ formation of a metal-carbene intermediate from a diazo precursor, such as ethyl diazoacetate or (trimethylsilyl)diazomethane, which then transfers the carbene unit to an alkene. nih.govnih.gov For the synthesis of 1,1-bis(diethoxymethyl)cyclopropane, a suitable substrate would be 1,1-bis(diethoxymethyl)ethene (ketene diethyl acetal), which would undergo a [2+1] cycloaddition with a carbene generated from a simple diazoalkane like diazomethane. The use of substituted diazo compounds allows for the introduction of additional functionality onto the cyclopropane ring. nih.gov A key advantage is the ability to generate the diazo compound in situ from precursors like tosylhydrazones, creating a safer one-pot process. nih.gov

| Method | Carbene/Carbenoid Source | Typical Catalyst/Reagent | Substrate Type | Key Features |

| Simmons-Smith | Diiodomethane (CH₂I₂) | Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn) | Alkenes | Stereospecific; often directed by nearby hydroxyl groups. wikipedia.orgnumberanalytics.comorganic-chemistry.org |

| Corey-Chaykovsky | Sulfur Ylides (e.g., (CH₃)₂SOCH₂) | Strong Base (e.g., NaH) | α,β-Unsaturated Carbonyls | Forms cyclopropyl ketones via conjugate addition-cyclization. nrochemistry.comorganic-chemistry.orgyoutube.com |

| Diazo Decomposition | Diazoalkanes (e.g., CH₂N₂, N₂CHCO₂Et) | Transition Metals (Cu, Rh, Pd, Fe) | Alkenes | Highly versatile; wide functional group tolerance. wikipedia.orglibretexts.orgnih.gov |

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful tandem process for forming cyclopropanes. nih.gov It combines a conjugate addition (Michael reaction) with an intramolecular nucleophilic substitution. nih.govrsc.org The general mechanism involves the addition of a nucleophile (the Michael donor) to an activated alkene (the Michael acceptor). The resulting enolate intermediate then undergoes an intramolecular cyclization by displacing a leaving group located on the original nucleophile, thereby closing the three-membered ring. nih.govyoutube.com

This strategy offers a high degree of control over the stereochemistry of the resulting polysubstituted cyclopropane. For the synthesis of a gem-diacetal substituted cyclopropane, one could envision a reaction between a Michael acceptor and a malonic ester derivative that has been pre-functionalized to act as the cyclopropanating agent. The development of enantioselective MIRC reactions, often using chiral phase-transfer catalysts or organocatalysts, has made this a valuable tool for accessing chiral cyclopropane derivatives. rsc.org

Direct 1,3-Cyclization Protocols

An alternative to [2+1] strategies is the direct formation of a bond between the first and third carbons of a propane (B168953) chain. This approach typically involves an intramolecular Wurtz-type reductive coupling of a 1,3-dihalide using a metal like sodium or zinc.

A relevant and illustrative synthesis is that of 1,1-bis(hydroxymethyl)cyclopropane (B119854), a key precursor for the asthma medication Montelukast. psu.edugoogle.comresearchgate.net In one reported method, pentaerythritol (B129877) is treated with hydrobromic acid to yield dibromoneopentyl glycol (2,2-bis(bromomethyl)-1,3-propanediol). psu.eduresearchgate.net This 1,3-dibromide is then subjected to an intramolecular cyclization using zinc powder to form the cyclopropane ring, yielding 1,1-bis(hydroxymethyl)cyclopropane. psu.edu To adapt this to the synthesis of 1,1-bis(diethoxymethyl)cyclopropane, the hydroxyl groups of the intermediate would first need to be protected or converted to the target diethyl acetal functionality prior to the cyclization step, or the terminal hydroxyls of the final product could be etherified. Another pathway involves the reaction of diethyl malonate with 1,2-dihaloethane to form diethyl 1,1-cyclopropanedicarboxylate, which is subsequently reduced to the diol. psu.edu

Nucleophilic Cyclopropanation Utilizing Carbonyl Substrates

While carbenes are electrophilic, cyclopropanation can also be achieved using nucleophilic reagents. These methods often involve the reaction of an α,β-unsaturated carbonyl compound or a related derivative. The Johnson-Corey-Chaykovsky reaction, mentioned earlier, is a prime example where the nucleophilic sulfur ylide attacks an enone. nrochemistry.comwikipedia.orgorganic-chemistry.org

Another approach involves the reaction of α-halocarbonyl compounds or their acetals. In the presence of a base, an enolate can be formed, which then displaces the halide in an intramolecular fashion to yield a cyclopropane. For the synthesis of 1,1-bis(diethoxymethyl)cyclopropane, a suitable precursor would be a γ-halo-α,α-diethoxy ketone or a related species. The acetal group serves to protect the carbonyl, which would otherwise be susceptible to direct nucleophilic attack. youtube.com The acetal's stability under basic conditions makes it compatible with enolate formation and subsequent intramolecular cyclization. organic-chemistry.orgmissouri.edu

Metal-Mediated and Catalyzed Cyclopropanation for Acetal Synthesis

Transition metals play a pivotal role in many modern cyclopropanation reactions, serving not just to generate carbenoids but also to control the stereochemical outcome of the reaction. purdue.edu Metal-catalyzed reactions are central to methods involving diazo compound decomposition, where the choice of metal (e.g., Cu, Rh, Pd, Fe, Co) and the ligand environment around it can dictate the efficiency, diastereoselectivity, and enantioselectivity of the carbene transfer. nih.govresearchgate.netpurdue.eduwiley-vch.de

For instance, palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane has been shown to produce stereodefined trisubstituted cyclopropanes. nih.gov This highlights the ability of metal catalysts to control complex transformations on highly functionalized substrates. Iron and cobalt porphyrin complexes are also highly efficient catalysts for the cyclopropanation of alkenes with diazo reagents, often exhibiting high stereoselectivity. iastate.edu

In the context of synthesizing 1,1-bis(diethoxymethyl)cyclopropane, a metal-catalyzed reaction between ketene (B1206846) diethyl acetal and a diazo compound would be a premier strategy. The catalyst would mediate the decomposition of the diazo compound and facilitate the controlled addition of the resulting carbene to the electron-rich double bond of the ketene acetal. nih.gov The selection of a chiral catalyst could, in principle, allow for the asymmetric synthesis of chiral cyclopropane acetals.

| Catalyst Type | Precursor | Reaction Type | Relevance to Acetal Synthesis |

| Zinc Carbenoid | CH₂I₂ | Simmons-Smith | Cyclopropanation of alkenes pre-functionalized with acetal groups. numberanalytics.comorganicchemistrytutor.com |

| Rhodium(II) / Copper(I) | Diazo Compounds | Carbene Insertion | Highly efficient for reacting with electron-rich alkenes like ketene acetals. wikipedia.orgnih.gov |

| Palladium(0)/(II) | Diazo Compounds / Dihalides | Carbene Insertion / Cross-Coupling | Enables cyclopropanation of functionalized alkenes like vinylboronates. nih.gov |

| Iron / Cobalt Porphyrins | Diazo Compounds | Carbene Insertion | Efficient and stereoselective catalysts for alkene cyclopropanation. iastate.eduunimi.it |

Zirconium-Promoted Deoxygenative Coupling of Carbonyl Compounds

Zirconium-based reagents have emerged as powerful tools in organic synthesis. One notable application is the deoxygenative coupling of carbonyl compounds. While direct literature on the zirconium-promoted synthesis of 1,1-bis(diethoxymethyl)cyclopropane is not prevalent, the underlying principles of zirconium chemistry suggest its potential. For instance, zirconocene (B1252598) dichloride in the presence of a reducing agent like n-butyllithium can mediate the conversion of homoallylic ethers into cyclopropane derivatives. researchgate.net This transformation proceeds through the formation of a zirconacyclopropane intermediate. researchgate.net

Furthermore, zirconium has been utilized in the cleavage of C-C single bonds in cyclopropylamines, followed by hydroboration, showcasing its ability to interact with and modify cyclopropane rings. nih.gov These examples of zirconium-mediated reactions on related structures suggest the feasibility of developing a zirconium-promoted pathway for the synthesis of cyclopropane acetals, potentially through the coupling of appropriate carbonyl precursors or the modification of existing cyclopropane frameworks. researchgate.netnih.gov

Copper-Catalyzed Cyclopropanation (e.g., of Ketene N,X-Acetals)

Copper catalysis is a cornerstone of modern cyclopropanation chemistry. organic-chemistry.org A significant advancement in this area is the copper(II)-mediated intramolecular cyclopropanation of ketene N,X-acetals (where X can be S, O, or N). nih.govacs.org This method provides an efficient route to construct 3-azabicyclo[3.1.0]hexene derivatives under mild conditions. nih.govacs.org The reaction is believed to proceed through a single-electron transfer (SET) oxidation followed by intramolecular cyclization. acs.org

While this specific methodology focuses on nitrogen-containing bicyclic systems, the fundamental reactivity of copper catalysts with diazo compounds or their surrogates is broadly applicable to the synthesis of various cyclopropanes. organic-chemistry.org For instance, copper-catalyzed addition of diazomethanes to vinylarenes is a known method for cyclopropanation. nih.gov The synthesis of ketene N,N-acetals themselves can be achieved through a copper-catalyzed double amidation of 1,1-dibromo-1-alkenes. nih.gov This highlights the versatility of copper catalysis in both forming the precursors and executing the key cyclopropanation step.

Palladium-Catalyzed Cyclopropanation (e.g., of Diborylalkenes)

Palladium catalysts offer a unique platform for stereoselective cyclopropanation reactions. A notable example is the palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes using (trimethylsilyl)diazomethane. nih.gov This method allows for the controlled synthesis of polyfunctionalized gem-bis(boryl)cyclopropanes with high stereoselectivity. nih.gov The reaction proceeds via a carbene insertion sequence, leading to an exclusive anti-conformation between the R and SiMe3 substituents. nih.gov

This approach is complementary to other methods for synthesizing gem-diborylcyclopropanes, such as those involving cyclopropylidene lithium carbenoids or copper-catalyzed borylative intramolecular cyclization. nih.gov The resulting borylated cyclopropanes are valuable intermediates that can be further functionalized. nih.gov Additionally, palladium has been shown to catalyze the cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes, demonstrating its utility in modifying cyclopropane rings. nih.gov The mechanism of palladium-catalyzed cyclopropanation often involves the formation of a metallacyclobutane intermediate from a palladium-olefin complex and a diazo compound. researchgate.net

Rhodium-Catalyzed Reactions

Rhodium complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.govrsc.org These reactions are particularly useful for the synthesis of electron-deficient cyclopropanes, a challenging task due to the electrophilic nature of the metal-bound carbenes. nih.govrsc.org Chiral rhodium catalysts, such as those derived from adamantylglycine, can achieve high levels of asymmetric induction, with enantiomeric excesses up to 98%. nih.govrsc.org

Computational studies suggest that the rhodium-catalyzed cyclopropanation of electron-deficient alkenes is facilitated by a weak interaction between the carbenoid and the carbonyl group of the substrate. nih.govrsc.org The reaction pathway can vary depending on the nature of the carbonyl compound, leading to either cyclopropanation or epoxide formation. nih.govrsc.org Rhodium catalysts are also employed in the ring-opening of vinyl cyclopropanes with boronic acids, showcasing their versatility in both forming and transforming cyclopropane rings. acs.org

| Catalyst System | Substrate | Product Type | Key Features |

| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes, aryldiazoacetates | Chiral cyclopropanes | High enantioselectivity (up to 98% ee). nih.govrsc.org |

| Rhodium complexes | Alkenes, dimethyl diazomalonate | 1,1-Cyclopropanediesters | Effective for various olefins. researchgate.net |

| Rhodium(I) with ferrocene-based ligands | Vinyl cyclopropanes, aryl boronic acids | Ring-opened products | High regioselectivity and enantioselectivity. acs.org |

Cobalt-Catalyzed Asymmetric Cyclopropanations

Cobalt-catalyzed asymmetric cyclopropanation has emerged as a powerful strategy for the enantioselective synthesis of chiral cyclopropanes. nih.gov Cobalt(II) complexes of D₂-symmetric chiral porphyrins are particularly effective catalysts for the cyclopropanation of olefins with diazo reagents, including acceptor/acceptor-substituted diazo reagents like α-cyanodiazoacetates and α-nitrodiazoacetates. nih.gov These reactions often proceed via a stepwise radical mechanism, which distinguishes their reactivity and selectivity from the more common electrophilic cyclopropanation pathways of rhodium and copper catalysts. nih.gov

This methodology is applicable to a broad range of olefins, including electron-deficient ones, and provides access to valuable chiral 1,1-cyclopropanediesters in high yields with excellent diastereo- and enantioselectivity. researchgate.net The reactions can often be performed at room temperature without the need for slow addition of the diazo compound. researchgate.net Furthermore, cobalt catalysts can be used for the cyclopropanation of alkenes with nonstabilized carbenes generated from gem-dichloroalkanes, offering a safer alternative to diazoalkanes. dicp.ac.cn

| Catalyst | Substrate | Reagent | Product | Selectivity |

| [Co(P1)] (chiral porphyrin) | Olefins | α-Ketodiazoacetates | Chiral (Z)-1,1-cyclopropaneketoesters | High diastereo- and enantioselectivity. nih.gov |

| [Co(1)] (chiral porphyrin) | Electron-deficient olefins | Diazo compounds | Chiral 1,1-cyclopropanediesters | High diastereo- and enantioselectivity. researchgate.net |

| (PDI)CoBr₂ with chiral Pybox ligands | 1,3-Dienes | 2,2-Dichloropropane, Zn | Chiral dimethylcyclopropanes | Moderate enantioselectivity. dicp.ac.cn |

Gold-Catalyzed Approaches

Homogeneous gold catalysis has become a powerful tool for the construction of strained carbocycles, including cyclopropanes. acs.orgresearchgate.net Gold(I) catalysts can activate alkynes, leading to the formation of cyclopropyl gold(I) carbene-like intermediates. nih.govacs.org These intermediates can then react with alkenes, either intramolecularly or intermolecularly, to form cyclopropanes. nih.govacs.org

Gold-catalyzed cyclopropanation can be achieved using diazo compounds as carbene precursors. acs.org For example, the reaction of ethyl diazoacetate with cyclooctene (B146475) in the presence of a gold(I) catalyst yields the corresponding cyclopropane quantitatively. acs.org Gold catalysts are also effective for the enantioselective cyclopropanation of enamides using donor-acceptor diazo compounds, producing densely substituted cyclopropanes with high diastereo- and enantioselectivity. acs.org Furthermore, gold(I) catalysis can be used in cycloaddition reactions of propargyl substrates, which can lead to the formation of highly substituted vinylcyclopropane (B126155) derivatives. ntnu.edu

Specific Synthetic Routes to 1,1-Cyclopropane Acetals

The synthesis of 1,1-cyclopropane acetals often starts from diethyl 1,1-cyclopropanedicarboxylate. psu.edu This key intermediate can be prepared through the reaction of diethyl malonate with 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644) in the presence of a phase transfer catalyst. psu.eduorgsyn.org

A common route to 1,1-bis(hydroxymethyl)cyclopropane involves the reduction of diethyl 1,1-cyclopropanedicarboxylate. psu.edu This reduction can be achieved using metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a copper-based catalyst. psu.edugoogle.com The resulting diol, 1,1-bis(hydroxymethyl)cyclopropane, is a crucial intermediate in the synthesis of pharmaceuticals like Montelukast Sodium. psu.edugoogle.com

The formation of the acetal functionality itself, such as in 1,1-bis(diethoxymethyl)cyclopropane, would typically involve the reaction of the corresponding dialdehyde (B1249045) or a protected equivalent with an alcohol under acidic conditions. The general principles of acetal formation, including the use of cyclic acetals as protecting groups and their hydrolysis, are well-established in organic chemistry. youtube.comorganic-chemistry.orgyoutube.com

Reactions of Fischer Carbene Complexes with Ketene Acetals

The reaction of Fischer carbene complexes with electron-rich alkenes is a well-established method for the synthesis of cyclopropanes. uwindsor.ca Specifically, their reaction with ketene acetals provides a direct route to cyclopropanone (B1606653) acetals, which are precursors to or direct analogs of 1,1-bis(diethoxymethyl)cyclopropane. The electrophilic nature of the carbene carbon in Fischer carbenes facilitates attack by the nucleophilic ketene acetal. harvard.edubaranlab.org

A significant challenge in this reaction has been the competitive formation of other products, such as butyrolactones. However, research has shown that the steric bulk of the alkoxy group on the Fischer carbene plays a crucial role in directing the reaction pathway. msu.edu While methoxy-substituted carbenes tend to yield cyclic orthoesters, the use of sterically more demanding groups, such as isopropoxy, favors the formation of cyclopropanone acetals in moderate to excellent yields. msu.edu This selectivity is attributed to the steric hindrance impeding a 1,3-migration of the alkoxy group, thereby promoting the ring-closing step to form the cyclopropane. msu.edu The reaction is typically carried out under a carbon monoxide atmosphere. msu.edu

A proposed mechanism involves the initial nucleophilic addition of the ketene acetal to the carbene carbon, forming a zwitterionic intermediate. msu.edu This intermediate is at a branch point: one pathway involves a 1,3-alkoxy migration leading to an ortho ester, while the other pathway is a ring closure via backside attack to afford the desired cyclopropanone acetal. msu.edu The use of bulkier alkoxy groups on the carbene sterically disfavors the transition state for the 1,3-migration, thus enhancing the yield of the cyclopropanation product. msu.edu

| Fischer Carbene Complex | Ketene Acetal | Product | Yield (%) |

|---|---|---|---|

| Isopropoxybenzylidene-chromium(0) complex | Diethyl ketene acetal | 2-Benzyl-3,3-diethoxy-1-methylcyclopropanone | 75 |

| Isopropoxybenzylidene-tungsten(0) complex | Diethyl ketene acetal | 2-Benzyl-3,3-diethoxy-1-methylcyclopropanone | 85 |

| (1R,2S,5R)-(-)-Menthyloxybenzylidene-chromium(0) complex | Diethyl ketene acetal | Corresponding chiral cyclopropanone acetal | 60 |

Functionalized Organozinc Carbenoid Methodologies from Diethoxymethyl Precursors

Organozinc carbenoids, famously employed in the Simmons-Smith reaction, are versatile reagents for cyclopropanation. youtube.comyoutube.com A significant advancement in this area is the generation of functionalized carbenoids from precursors other than diiodomethane. Relevant to the synthesis of the title compound, organozinc carbenoids can be generated from N-diethoxymethyl amides, leading to a novel amidocyclopropanation reaction. rsc.orgcore.ac.uk This methodology provides a strong analogy for the potential synthesis of 1,1-bis(diethoxymethyl)cyclopropane from a suitable diethoxymethyl-containing precursor.

The generation of the active α-amidoorganozinc carbenoid involves the reaction of an N-diethoxymethyl amide with zinc amalgam, zinc chloride, and chlorotrimethylsilane. rsc.org A plausible mechanism suggests that a Lewis acid assists in the cleavage of an ethoxy group by chlorotrimethylsilane, forming an acyliminium ion intermediate. rsc.org Subsequent two-electron reduction by zinc generates the organozinc carbenoid, which can then react with an alkene to form the corresponding amidocyclopropane. rsc.orgcore.ac.uk This method is notable for its efficiency, often requiring only a twofold excess of the carbenoid precursor relative to the alkene. rsc.org

Intramolecular versions of this reaction have also been successfully demonstrated, yielding bicyclic amidocyclopropanes with high diastereoselectivity. core.ac.uk

| Alkene | Product | Yield (%) |

|---|---|---|

| Allylbenzene | 1-(2-Phenyl-ethyl)-7-aza-bicyclo[4.1.0]heptan-2-one | 85 |

| Styrene (B11656) | 1-Phenyl-7-aza-bicyclo[4.1.0]heptan-2-one | 80 |

| 1-Octene | 1-Hexyl-7-aza-bicyclo[4.1.0]heptan-2-one | 70 |

| Cyclohexene | Tricyclo[5.4.0.01,7]undecan-8-one | 75 |

Transformation of Dibromoneopentyl Glycol with Zinc

A practical and efficient route to the core cyclopropane structure of the title compound involves the transformation of 2,2-bis(bromomethyl)-1,3-propanediol, also known as dibromoneopentyl glycol. The reaction of this diol with zinc powder leads directly to the formation of 1,1-bis(hydroxymethyl)cyclopropane. sigmaaldrich.comchemscene.comchemicalbook.comescholarship.orgbldpharm.comnih.gov This diol is a direct and stable precursor to 1,1-bis(diethoxymethyl)cyclopropane.

The synthesis of 1,1-bis(hydroxymethyl)cyclopropane from dibromoneopentyl glycol is typically performed in a solvent such as ethanol (B145695), with the reaction mixture being heated under reflux. The optimal molar ratio of dibromoneopentyl glycol to zinc powder has been determined to be approximately 1:1.05 for high yields. msu.edu This method is advantageous due to the availability of the starting materials and the straightforward nature of the reaction.

The resulting 1,1-bis(hydroxymethyl)cyclopropane can then be converted to 1,1-bis(diethoxymethyl)cyclopropane through a standard Williamson ether synthesis. This would involve deprotonation of the diol with a suitable base, such as sodium hydride, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate. Alternatively, acid-catalyzed etherification with ethanol could also be employed.

A related procedure involves reacting dibromoneopentyl glycol first with thionyl chloride to form a cyclic sulfite (B76179) intermediate. This intermediate is then treated with zinc powder to yield 1,1-cyclopropanedimethyl cyclicsulfite, which can be subsequently hydrolyzed to the diol.

Cyclopropanation of Chiral Acetals

The cyclopropanation of alkenes bearing chiral auxiliaries is a powerful strategy for asymmetric synthesis. When the alkene is part of a chiral acetal, the stereochemical information embedded in the acetal can direct the approach of the cyclopropanating agent, leading to the formation of diastereomerically enriched products.

A notable example is the diastereoselective Simmons-Smith cyclopropanation of chiral acetals. youtube.com The inherent chirality of the acetal, often derived from a readily available chiral diol, influences the facial selectivity of the cyclopropanation reaction. This substrate-controlled approach is a valuable tool for establishing the stereochemistry of the cyclopropane ring. For instance, the cyclopropanation of an acetal derived from an unsaturated aldehyde and a chiral diol can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would then yield an enantiomerically enriched cyclopropane carboxaldehyde, a direct precursor to the corresponding chiral acetal.

More complex cascade reactions can also be employed to generate chiral cyclic acetals. For example, four-component Mannich reactions followed by an intramolecular oxo-Michael addition have been developed to produce highly substituted chiral cyclic acetals with excellent diastereoselectivity and enantioselectivity. nih.gov

Intramolecular α-Cyclopropanation of Olefinic Aldehydes (leading to cyclopropane aldehydes, convertible to acetals)

A modern and efficient approach to constructing bicyclic systems containing a cyclopropane ring is the intramolecular α-cyclopropanation of olefinic aldehydes. This method directly furnishes cyclopropane carboxaldehydes, which are ideal precursors for the synthesis of cyclopropane acetals like 1,1-bis(diethoxymethyl)cyclopropane. nih.govyoutube.com

In one innovative approach, an α-iodo aldehyde acts as a donor/acceptor carbene equivalent. nih.gov In the presence of a chiral amine catalyst, this substrate undergoes a formal [2+1] annulation with a tethered double bond to generate privileged bicyclo[3.1.0]hexane-type scaffolds with good optical purity. nih.gov The resulting cyclopropane aldehyde functionality is versatile and can be readily transformed.

Another strategy involves a radical-mediated intramolecular cyclopropanation. nih.gov This process can be catalyzed by a Cu(I)/chiral secondary amine cooperative system, allowing for the direct use of the simple α-methylene group of aldehydes as the C1 source for the cyclopropane ring. nih.gov This method provides facile access to bicyclo[3.1.0]hexane skeletons with high efficiency and excellent functional group tolerance. nih.gov

The cyclopropane aldehydes produced by these methods can be easily converted to their corresponding diethyl acetals. Standard procedures, such as reaction with triethyl orthoformate in the presence of an acid catalyst, or treatment with ethanol under anhydrous acidic conditions, would afford the desired 1,1-bis(diethoxymethyl)cyclopropane derivatives. youtube.com

| Substrate (Olefinic α-Iodo Aldehyde) | Product (Bicyclo[3.1.0]hexane carbaldehyde) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (E)-2-Iodo-5-phenylpent-4-enal | 1-Phenyl-bicyclo[3.1.0]hexane-6-carbaldehyde | 85 | 92 |

| (E)-2-Iodo-6-phenylhex-4-enal | 1-(2-Phenylethyl)-bicyclo[3.1.0]hexane-6-carbaldehyde | 78 | 90 |

| (E)-2-Iodo-5-(p-tolyl)pent-4-enal | 1-(p-Tolyl)-bicyclo[3.1.0]hexane-6-carbaldehyde | 88 | 93 |

Reductive Approaches from Cyclopropane Dicarboxylic Esters via Hydrogenation

A classical and scalable approach to 1,1-disubstituted cyclopropanes starts from diethyl 1,1-cyclopropanedicarboxylate. This readily available starting material can be reduced to 1,1-bis(hydroxymethyl)cyclopropane, the key diol precursor to the title compound. researchgate.net

While complex metal hydrides like lithium aluminum hydride (LiAlH₄) are effective for this reduction, they can be problematic on a large scale due to difficulties in filtering the resulting metal hydroxide (B78521) byproducts. google.com A more industrially viable method is the gas-solid-phase catalytic hydrogenation of the dicarboxylic ester. google.com

This process involves passing the vapor of the ester starting material over a heated catalyst bed in a stream of hydrogen gas. google.com Copper-based catalysts, particularly CuO supported on ZnO, have been shown to be effective for this transformation. google.com The reaction is typically conducted at elevated temperatures (100-200°C) and pressures (1-15 atmospheres of H₂). google.com This heterogeneous catalysis method avoids the workup issues associated with metal hydride reductions and allows for continuous processing. Other catalysts, such as Re–Pd/SiO₂, have also been shown to be effective for the hydrogenation of dicarboxylic acids to diols. chemicalbook.com

Once the 1,1-bis(hydroxymethyl)cyclopropane is obtained, it can be converted to 1,1-bis(diethoxymethyl)cyclopropane via the standard etherification procedures mentioned previously.

| Catalyst | Temperature (°C) | Pressure (atm H₂) | Product | Selectivity (%) |

|---|---|---|---|---|

| Cu/ZnO | 150-200 | 1-15 | 1,1-Bis(hydroxymethyl)cyclopropane | High |

Stereoselective and Asymmetric Synthesis of Cyclopropane Acetals

The synthesis of enantiomerically enriched cyclopropane acetals is of significant interest, and numerous stereoselective and asymmetric methodologies have been developed. These strategies can be broadly categorized into catalyst-controlled and substrate-controlled reactions. harvard.edunih.govnih.govnih.govrsc.orgnih.govnih.govresearchgate.netacs.org

Catalytic asymmetric cyclopropanation is a dominant approach, where a chiral catalyst delivers the carbene (or carbenoid) to the alkene in an enantioselective manner. Transition metal complexes of cobalt, chromium, and others, featuring chiral ligands, have been successfully employed for the asymmetric cyclopropanation of a wide range of alkenes. nih.govnih.gov These methods often provide access to chiral cyclopropanes with high levels of enantioselectivity.

Organocatalysis has also emerged as a powerful tool for asymmetric cyclopropanation. For instance, chiral phosphoric acids can catalyze the formation of complex polycyclic structures containing a cyclopropane ring with high enantio- and diastereoselectivity. nih.gov Another strategy utilizes chiral secondary amines to promote an iminium ion-based, iodine-mediated ring closure in an asymmetric fashion. rsc.org

Substrate-controlled methods often rely on the use of chiral auxiliaries attached to the alkene or the carbene precursor. As discussed in section 2.3.4, chiral acetals derived from unsaturated aldehydes can direct the stereochemical outcome of cyclopropanation. youtube.compageplace.de Similarly, chiral dioxaborolane auxiliaries derived from tartramide have proven effective in the asymmetric cyclopropanation of allylic alcohols, where the resulting cyclopropyl carbinol can be further elaborated. harvard.edu

Finally, biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of various vinylarenes with diazoketones, yielding optically active cyclopropyl ketones which are versatile precursors to other cyclopropane derivatives. nih.gov

| Method | Catalyst/Auxiliary | Key Features | Typical Stereoselectivity |

|---|---|---|---|

| Catalytic Asymmetric Cyclopropanation | Chiral Co, Cr, or Rh complexes | Broad substrate scope, high efficiency. | High ee values (>80-90%) often achievable. nih.govnih.gov |

| Organocatalytic Cyclopropanation | Chiral phosphoric acids, chiral amines | Metal-free conditions, unique activation modes. | Excellent enantio- and diastereoselectivity. nih.govrsc.org |

| Substrate-Controlled Cyclopropanation | Chiral acetals, chiral dioxaborolanes | Stereodirection from a covalently attached chiral group. | High diastereoselectivity. harvard.eduyoutube.com |

| Biocatalytic Cyclopropanation | Engineered myoglobin | Environmentally benign, high stereoselectivity. | Excellent diastereo- and enantioselectivity (>99% de and ee). nih.gov |

Chiral Auxiliary-Directed Cyclopropanation

Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis, where a chiral molecule is temporarily attached to the substrate to guide the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. In the context of cyclopropanation, auxiliaries are typically employed to control the facial selectivity of carbene addition to a double bond.

A prominent strategy involves the use of chiral oxazolidinones. In a novel three-step sequence, the boron enolate of an N-propionyl-oxazolidinone can react with α,β-unsaturated aldehydes to produce syn-aldol products with high diastereoselectivity. rsc.orgnih.gov The hydroxyl group of this aldol (B89426) adduct then acts as an internal directing group in a subsequent cyclopropanation reaction, for instance, a Simmons-Smith reaction. nih.gov This substrate-directed approach ensures that the cyclopropanation occurs on a specific face of the alkene, leading to a cyclopropyl-aldol with excellent diastereomeric excess. The final step involves a retro-aldol cleavage, which removes the chiral auxiliary and reveals the enantiopure cyclopropane carboxaldehyde. rsc.orgnih.gov This method has been successfully applied to the asymmetric synthesis of the natural product cascarillic acid. rsc.orgthieme-connect.de

Another effective class of auxiliaries is based on chiral dioxaborolanes, which are particularly effective for the asymmetric cyclopropanation of allylic alcohols. harvard.edu A chiral dioxaborolane prepared from butylboronic acid and tetramethyltartramide can be used as a promoter in zinc-carbenoid cyclopropanations. This approach has demonstrated high enantioselectivity (e.g., 93% ee) for creating cyclopropylmethanols, which are structurally related to cyclopropane acetals. harvard.edu

More recently, the concept has been extended to using a catalytically formed chiral auxiliary. For example, a palladium-catalyzed enantioselective reaction can install a chiral oxazolidine (B1195125) auxiliary on a substrate. This pre-installed auxiliary then controls the stereochemistry of a subsequent cyclopropanation of an enol ether, a direct precursor to an acetal, using dichlorocarbene. nih.gov This method effectively transfers the chirality from the catalyst to the auxiliary and finally to the product, enabling the asymmetric modification of challenging tetrasubstituted olefins. nih.gov

| Chiral Auxiliary/Directing Group | Substrate Type | Cyclopropanation Reagent | Diastereomeric/Enantiomeric Excess | Reference |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-Unsaturated Aldehyde Adducts | Diiodomethane, Diethylzinc | >95% ee | rsc.orgnih.gov |

| Chiral Dioxaborolane | Allylic Alcohols | Zn(CH₂I)₂ | 93% ee | harvard.edu |

| Catalytically Formed Oxazolidine | Tetra-substituted Enol Ethers | Dichlorocarbene (from CHCl₃) | High Facial Selectivity | nih.gov |

Enantioselective Catalysis in Carbene/Carbenoid Reactions

Enantioselective catalysis offers a more atom-economical approach to asymmetric cyclopropanation by using a substoichiometric amount of a chiral catalyst to generate enantioenriched products. These methods typically involve the reaction of an alkene with a diazo compound, which decomposes in the presence of a metal catalyst to form a transient metal-carbene (or carbenoid) species. The chiral ligands coordinated to the metal center orchestrate the enantioselective transfer of the carbene to the alkene. princeton.edu

A variety of transition metals, including copper, rhodium, ruthenium, and cobalt, have been successfully employed. princeton.edu

Copper catalysts , particularly those with bis(oxazoline) (Box) ligands, are well-known for their high trans-selectivity in the cyclopropanation of mono- and 1,1-disubstituted olefins. princeton.edu

Rhodium(II) carboxylate catalysts, such as those derived from chiral proline or pyroglutamate (B8496135) ligands, are also highly effective for the decomposition of diazo compounds and subsequent asymmetric cyclopropanation. wiley-vch.de

Cobalt catalysts have been noted for their ability to favor the formation of cis-cyclopropanes. princeton.educapes.gov.br

A significant advancement is the use of biocatalysis. Engineered myoglobin variants have been developed as highly efficient carbene transferases for the asymmetric cyclopropanation of olefins. nih.govnih.govrochester.edu In one study, an engineered myoglobin catalyzed the reaction of various styrene derivatives with in situ generated diazoacetonitrile. nih.govrochester.edu This chemo-biocatalytic system achieved exceptional levels of stereocontrol, affording nitrile-substituted cyclopropanes with up to 99.9% diastereomeric and enantiomeric excess. nih.govrochester.edu The reaction could be performed on a preparative scale, highlighting its practical utility. nih.gov The versatility of the nitrile group allows for further transformation into other functionalities, making these products valuable chiral building blocks. nih.gov

Recent innovations also include the development of novel reagents to enhance reactivity and selectivity. A redox-active diazocompound used in conjunction with a ruthenium catalyst has enabled a unified asymmetric synthesis of various functionalized cyclopropanes, including those derived from unfunctionalized aliphatic alkenes, with high enantioselectivity. nih.gov

| Catalytic System | Carbene Precursor | Substrate Example | Stereoselectivity | Reference |

| Engineered Myoglobin | Diazoacetonitrile | p-Chlorostyrene | >99% de, >99% ee | nih.govrochester.edu |

| Ru-Catalyst | Redox-Active Diazo Compound | Aliphatic Olefins | High ee | nih.gov |

| Dirhodium(II) Carboxylates | Ethyl diazoacetate | Styrene | Moderate to High ee | princeton.eduwiley-vch.de |

| Cu(I)-Bis(oxazoline) | Diazoacetates | Olefins | Good to High ee, trans-selective | princeton.edu |

| Chiral Cobalt(II) Complex | Diazoacetates | Olefins | High ee, cis-selective | capes.gov.br |

Diastereoselective Control in Ring Formation

Diastereoselective control in cyclopropanation aims to control the relative configuration of multiple stereocenters formed in the reaction. This is crucial when the alkene substrate or the carbene itself contains pre-existing stereocenters, or when multiple new stereocenters are created simultaneously. The diastereoselectivity is governed by steric and electronic interactions in the transition state of the ring-forming step.

One powerful method for achieving high diastereoselectivity is the Michael addition-initiated ring closure (MIRC). In this type of reaction, a nucleophile adds to an electron-deficient alkene, and the resulting enolate undergoes an intramolecular substitution to close the three-membered ring. For instance, the reaction of α,α-dibromoketones with α,β-unsaturated Fischer alkoxycarbene complexes proceeds via a 3-exo-tet MIRC pathway to yield tetrasubstituted cyclopropanes with high diastereoselectivity (dr ≥ 98:2). researchgate.net Similarly, the cyclopropanation of electron-poor dienes with stabilized sulfonium (B1226848) ylides can afford vinylcyclopropanes with high regioselectivity and excellent trans-diastereoselectivity (up to 99%). organic-chemistry.org

The inherent stereochemistry of the substrate can also be used to direct the formation of the cyclopropane ring. As discussed previously, the hydroxyl group in an aldol adduct derived from a chiral auxiliary can direct a Simmons-Smith cyclopropanation to give a single diastereomer. nih.govnih.gov This principle of substrate control is a common strategy for achieving diastereoselectivity.

Furthermore, electrochemical methods have emerged as a novel tool for diastereoselective cyclopropanation. A protocol involving the electrolysis of thianthrene (B1682798) in the presence of unactivated alkenes generates dicationic adducts. nih.gov These intermediates react with carbon pronucleophiles, such as those derived from malonates, to form cyclopropanes with high diastereoselectivity. This method provides complementary stereochemistry compared to many traditional metal-catalyzed approaches. nih.gov The reaction proceeds through an alkenyl thianthrenium salt intermediate, and its modularity allows for the synthesis of diverse and medicinally relevant cyclopropane structures. nih.gov

| Method | Substrates | Reagents | Key Outcome | Reference |

| Michael Initiated Ring Closure | α,α-Dibromoketones, Fischer Carbene Complexes | Base (e.g., KHMDS) | dr ≥ 98:2 | researchgate.net |

| Ylide Cyclopropanation | Electron-Poor Dienes | Aryl-stabilized Sulfonium Ylides | High trans-diastereoselectivity | organic-chemistry.org |

| Electrochemical Synthesis | Unactivated Alkenes, Methylene (B1212753) Pronucleophiles | Thianthrene, Electrolysis | High diastereoselectivity | nih.gov |

| Substrate-Directed Synthesis | Enol Ethers from Chiral Auxiliaries | Dichlorocarbene | High facial selectivity | nih.gov |

Chemical Reactivity and Transformation Pathways of 1,1 Bis Diethoxymethyl Cyclopropane

Ring-Opening Reactions of Cyclopropane (B1198618) Acetals

The chemistry of cyclopropanone (B1606653) acetals, such as 1,1-bis(diethoxymethyl)cyclopropane, is largely characterized by ring-opening pathways that proceed via the formation of oxyallyl cation intermediates. nih.gov These strained three-membered rings can be cleaved under the influence of acids, nucleophiles, or through oxidative and photoredox processes, leading to a diverse array of functionalized products.

Lewis acids are potent promoters for the ring-opening of cyclopropane acetals. The reaction outcome is highly dependent on the substitution pattern of the cyclopropane ring. nih.govresearchgate.netnih.gov The interaction of the Lewis acid with an oxygen atom of the acetal (B89532) group facilitates the cleavage of a carbon-carbon bond within the ring.

In the case of substituted cyclopropanone acetals, Lewis acid mediation, particularly with boron trifluoride etherate (BF₃•OEt₂), promotes the cleavage of the C2–C3 bond. nih.govresearchgate.netnih.gov This bond scission is favored because it leads to the formation of a stabilized oxyallyl cation. This intermediate can then be trapped by various nucleophiles. For instance, the reaction of 2,2-dimethylcyclopropanone diethyl acetal with alkyl azides in the presence of BF₃•OEt₂ yields α-amino-α′-diazomethyl ketones. nih.gov Similarly, aryl-substituted cyclopropanone acetals react under these conditions to form nih.govnih.govrsc.orgoxaborazoles after azide capture and subsequent loss of nitrogen. nih.govresearchgate.netnih.gov The stabilization of the intermediate cation by the alkyl or aryl substituents is the driving force for the ring-opening pathway over competing reactions like carbonyl addition. nih.gov

Conversely, unsubstituted cyclopropanone acetal tends to undergo reactions akin to a standard ketone, such as carbonyl addition followed by ring expansion, rather than direct ring-opening. nih.govresearchgate.net This highlights the critical role of substituents in directing the reaction pathway toward C-C bond cleavage.

| Cyclopropanone Acetal Substrate | Lewis Acid | Nucleophile | Major Product Type |

|---|---|---|---|

| Unsubstituted | BF₃•OEt₂ | Alkyl Azide | N-substituted 2-Azetidinones (Ring Expansion) |

| 2,2-Dimethyl substituted | BF₃•OEt₂ | Alkyl Azide | α-Amino-α′-diazomethyl Ketones (Ring Opening) |

| Aryl substituted | BF₃•OEt₂ | Alkyl Azide | nih.govnih.govrsc.orgOxaborazoles (Ring Opening) |

| n-Hexyl substituted | BF₃•OEt₂ | Alkyl Azide | Mixture of 2-Azetidinones and nih.govnih.govrsc.orgOxaborazoles |

The strained ring of cyclopropane acetals can also be opened by nucleophiles, a process often facilitated by Lewis or Brønsted acids to activate the substrate. nih.gov The polarization of the C-C bonds in the three-membered ring makes it susceptible to attack, leading to 1,3-difunctionalized products.

While various regioselective ring-opening reactions of cyclopropanes are known, specific examples detailing regioselective C-O bond cleavage in 1,1-bis(diethoxymethyl)cyclopropane or closely related acetals that are explicitly mediated by chelation control are not extensively documented in the reviewed literature. Regioselectivity in cyclopropane ring-opening is typically governed by the electronic and steric nature of the substituents and the reaction conditions, such as the choice of catalyst. nih.govrsc.org

Oxidative conditions provide another effective route for the ring-opening of cyclopropane derivatives, often proceeding through radical intermediates. While studies specifically on 1,1-bis(diethoxymethyl)cyclopropane are limited, the mechanisms can be inferred from related systems like other cyclopropane derivatives. These reactions typically involve the generation of a radical species, which triggers the cleavage of the strained ring to form a more stable alkyl radical, which can then be functionalized.

For example, manganese(III) acetate can mediate the oxidative radical ring-opening and subsequent cyclization of methylenecyclopropanes. wikipedia.org Similarly, silver(I)-catalyzed oxidative ring-opening of cyclopropanols with various reagents has been demonstrated to produce functionalized ketones. wikipedia.org These transformations proceed via the formation of a radical intermediate, followed by ring-opening to an alkyl radical that is subsequently trapped. A plausible analogous mechanism for a cyclopropanone acetal would involve an initial single-electron transfer (SET) to generate a radical cation, followed by C-C bond cleavage.

| Cyclopropane Type | Oxidant/Catalyst System | Reaction Type | Product Class |

|---|---|---|---|

| Methylenecyclopropanes | Mn(OAc)₃ | Radical Ring-Opening/Cyclization | Dihydronaphthalenes |

| Cyclopropanols | AgNO₃ / K₂S₂O₈ | Radical Ring-Opening/Chlorination | Chlorinated Ketones |

| Cyclopropanols | Cu(I) / Togni Reagent | Radical Ring-Opening/Trifluoromethylation | β-Trifluoromethyl Ketones |

Modern synthetic methods have employed dual catalytic systems for the functionalization of cyclopropanes. A notable example is the photoredox and cobalt co-catalyzed ring-opening and dehydrogenative functionalization of mono-donor cyclopropanes. This approach provides a sustainable and atom-economical route to valuable building blocks like allylic N-acyl-acetal derivatives. The reaction is characterized by its mild conditions and broad substrate scope.

The proposed mechanism involves a single-electron transfer (SET) from the cyclopropane to an excited photoredox catalyst. The resulting cyclopropane radical cation undergoes ring-opening, and the subsequent steps are mediated by the cobalt catalyst, leading to the final functionalized product. This dual catalytic approach allows for transformations that are challenging to achieve through other means.

Purely thermal ring-opening of cyclopropanes is an electrocyclic reaction governed by the principles of orbital symmetry. wikipedia.orgstereoelectronics.orgmasterorganicchemistry.commsu.edulibretexts.org However, simple cyclopropanes without activating groups are generally stable and require high temperatures to undergo thermal rearrangement. For cyclopropane acetals like 1,1-bis(diethoxymethyl)cyclopropane, thermal ring-opening is not a commonly observed pathway under moderate conditions. The presence of activating groups, such as vinyl or carbonyl substituents, significantly lowers the activation energy for thermal rearrangements, a process known as the Cloke–Wilson rearrangement for cyclopropyl-carbonyl systems. rsc.org In the absence of such activating groups or a catalyst, high temperatures would be necessary, often leading to complex product mixtures. One study noted the use of microwave heating at 135°C for a reaction of a cyclopropanone acetal, but this was in the presence of a Lewis acid catalyst, which was essential for the reaction to proceed. nih.gov Therefore, compared to the catalyzed pathways, purely thermal ring-opening of 1,1-bis(diethoxymethyl)cyclopropane is less synthetically viable.

Annulation and Cycloaddition Chemistry of 1,1-Bis(diethoxymethyl)cyclopropane as a Synthon

[3+2] Annulation Reactions with Various Dipolarophiles (e.g., Alkenes, Alkynes, Aldehydes, Imines, Nitrones)

In the realm of synthetic organic chemistry, [3+2] annulation reactions are powerful tools for the construction of five-membered rings. organic-chemistry.orgwikipedia.org Donor-acceptor (D-A) cyclopropanes are well-established as effective three-carbon synthons in these transformations. The defining characteristic of D-A cyclopropanes is the presence of both an electron-donating group and an electron-withdrawing (acceptor) group on the cyclopropane ring. This substitution pattern polarizes the C1-C2 bond, facilitating its cleavage under thermal or Lewis acidic conditions to form a zwitterionic 1,3-dipole equivalent. This intermediate can then react with a variety of dipolarophiles to afford functionalized cyclopentane (B165970) derivatives.

For 1,1-Bis(diethoxymethyl)cyclopropane, both diethoxymethyl groups are considered electron-donating. The absence of an acceptor group significantly alters the electronic nature of the cyclopropane ring compared to classical D-A cyclopropanes. Without an acceptor group to stabilize a negative charge, the facile generation of a 1,3-dipole under typical conditions is less likely. Lewis acid catalysis could potentially promote the formation of a cationic center by interaction with one of the acetal groups, but the subsequent reactivity towards dipolarophiles in a [3+2] manner has not been documented for this specific compound.

Role as a Synthetic Equivalent of 1,3-Dipoles

As an extension of the discussion on [3+2] annulation reactions, the role of a cyclopropane as a synthetic equivalent of a 1,3-dipole is intrinsically linked to its substitution pattern. The Huisgen 1,3-dipolar cycloaddition is a classic example of a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocycle. wikipedia.org

The ability of a cyclopropane to function as a 1,3-dipole synthon is predicated on the facile cleavage of one of its carbon-carbon bonds to generate a species that can react in a concerted or stepwise manner with a dipolarophile. For D-A cyclopropanes, this is a well-established reactivity pattern. However, for a cyclopropane bearing two donor groups like 1,1-Bis(diethoxymethyl)cyclopropane, this behavior is not anticipated under the same conditions. The electronic push from both acetal groups would not favor the formation of the necessary zwitterionic intermediate that mimics a 1,3-dipole.

Rearrangement Reactions Involving the Cyclopropane Acetal Moiety

Semipinacol Rearrangements

The semipinacol rearrangement is a chemical transformation that involves the 1,2-migration of a carbon or hydrogen atom in a molecule containing a leaving group alpha to a hydroxyl group, leading to the formation of a ketone or an aldehyde. wikipedia.org This rearrangement is typically initiated by the formation of a carbocation.

In the context of 1,1-Bis(diethoxymethyl)cyclopropane, a semipinacol-type rearrangement could be envisioned if the compound is first converted to a suitable precursor, such as a cyclopropylcarbinol. For example, if one of the diethoxymethyl groups were hydrolyzed to an aldehyde and then reacted with an organometallic reagent, the resulting alcohol could potentially undergo a semipinacol rearrangement upon activation of the hydroxyl group. The high ring strain of the cyclopropane ring could influence the migratory aptitude of the adjacent bonds. However, no such studies have been reported for 1,1-Bis(diethoxymethyl)cyclopropane.

Ring Expansion Reactions to Larger Carbocycles/Heterocycles

Ring expansion reactions of cyclopropanes provide an elegant route to larger ring systems, driven by the release of ring strain. A common strategy involves the conversion of a cyclopropane to a cyclopropylcarbinyl cation, which can then rearrange to a cyclobutyl cation and subsequently a cyclobutanone.

For 1,1-Bis(diethoxymethyl)cyclopropane, a potential pathway to ring expansion could involve the hydrolysis of the acetals to the corresponding dicarbonyl compound, followed by a reaction that generates a carbocation adjacent to the ring. While the vinylcyclopropane-cyclopentene rearrangement is a well-known ring expansion reaction of vinyl-substituted cyclopropanes, the analogous reactivity for 1,1-diacetal substituted cyclopropanes is not documented. wikipedia.org

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. beilstein-journals.org The Cope and Claisen rearrangements are classic examples of uni-regensburg.deuni-regensburg.de-sigmatropic rearrangements. For a sigmatropic rearrangement to occur, the molecule must contain a suitable framework of sigma and pi bonds.

1,1-Bis(diethoxymethyl)cyclopropane in its ground state does not possess the requisite pi-system to undergo a classical sigmatropic rearrangement. However, if the compound were to be functionalized to introduce unsaturation, for example, by conversion to a divinylcyclopropane derivative, it could then potentially undergo a Cope rearrangement. The presence of the diethoxymethyl groups would likely influence the stability of the transition state and the equilibrium position of the rearrangement. Methoxy-substituted vinylcyclopropanes, for instance, have been shown to undergo rearrangement at significantly faster rates. wikipedia.org Nevertheless, there is no literature describing such transformations starting from 1,1-Bis(diethoxymethyl)cyclopropane.

Isomerization and Cyclodimerization under Catalytic Conditions

Catalyst-controlled isomerization represents a fundamental transformation for cyclopropane-containing molecules. For substituted cyclopropanes, this can involve cis/trans isomerization or skeletal rearrangements. In the case of 1,1-bis(diethoxymethyl)cyclopropane, which lacks cis/trans isomers unless further substituted at the C2 or C3 positions, catalytic activation can promote skeletal reorganization. Lewis acids or transition metals can coordinate to the acetal oxygen atoms, weakening the adjacent C1-C2 and C1-C3 bonds and facilitating ring-opening to an intermediate that can re-close to form a rearranged product.

Cyclodimerization reactions of activated cyclopropanes typically proceed through a formal [3+3] cycloaddition pathway. This process is initiated by the catalytic ring-opening of the cyclopropane to a 1,3-zwitterionic intermediate. mdpi.com This highly reactive dipole can then be intercepted by a second molecule of the cyclopropane, acting as a dipolarophile, to form a six-membered ring. While this pathway is well-established for donor-acceptor cyclopropanes, the formation of a stable 1,3-dipole from a gem-diacetal substituted cyclopropane is less common due to the absence of an acceptor group to stabilize the anionic terminus. However, under forcing conditions or with highly active catalysts, such transformations may be possible.

Table 1: Illustrative Examples of Lewis Acid-Catalyzed Reactions of Donor-Acceptor Cyclopropanes Note: This table presents data for analogous donor-acceptor cyclopropane systems to illustrate the principles of catalytic activation, as specific data for 1,1-bis(diethoxymethyl)cyclopropane is not readily available in the literature.

| Entry | Cyclopropane Substrate | Lewis Acid Catalyst | Product Type | Yield (%) | Reference |

| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Bi(OTf)₃ | Naphthalene-fused cyclopentane | 94 | nih.gov |

| 2 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Sc(OTf)₃ | Friedel-Crafts Adduct | 89 | nih.gov |

| 3 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | SnCl₄ | 1,5-Addition Polymer | 91 | rsc.org |

| 4 | Fused bicyclic cyclopropane | Yb(OTf)₃ | Furo[3,2-b]pyrrol-5(4H)-one | 99 | uni-regensburg.de |

Mechanistic Investigations of Cyclopropane Acetal Transformations

Pathways for Carbene/Carbenoid-Induced Reactions

Carbene and carbenoid chemistry provides the most fundamental route for the synthesis of cyclopropanes. libretexts.orgwikipedia.org The reaction involves the addition of a carbene (a neutral, divalent carbon species) or a carbenoid (a metal-complexed carbene) to an alkene. libretexts.orgopenstax.org The synthesis of 1,1-bis(diethoxymethyl)cyclopropane would thus be achieved by the reaction of a methylene (B1212753) carbene or carbenoid with 1,1-bis(diethoxymethyl)ethene.

The mechanism of this transformation is typically a concerted, cheletropic reaction where the carbene adds to the π-bond of the alkene in a single step. wikipedia.org This concerted pathway ensures that the stereochemistry of the parent alkene is retained in the cyclopropane product, a principle known as stereospecificity. libretexts.orgwikipedia.org

Common methods for generating the reactive carbene/carbenoid species include:

Simmons-Smith Reaction: This method uses a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple. It is a reliable method for preparing non-halogenated cyclopropanes. openstax.org

Diazo Compounds with Metal Catalysis: Transition metals, particularly complexes of copper, rhodium, and ruthenium, catalyze the decomposition of diazo compounds (like diazomethane or ethyl diazoacetate) to generate metal carbenoid intermediates. acsgcipr.org These carbenoids are more stable and selective than free carbenes and efficiently transfer the carbene fragment to an alkene. acsgcipr.org

While less common, activated cyclopropanes can also react with carbenes, often leading to ring-expansion products.

Formation and Reactivity of Zwitterionic Intermediates

A central feature of the reactivity of activated cyclopropanes is their ability to act as precursors to 1,3-zwitterionic intermediates upon treatment with a Lewis acid. mdpi.comresearchgate.net In classic donor-acceptor systems, the Lewis acid coordinates to the acceptor group, promoting the heterolytic cleavage of the polarized C(donor)-C(acceptor) bond. This generates a stabilized carbocation at the donor-substituted carbon and a stabilized carbanion at the acceptor-substituted carbon. nih.govnih.gov

For 1,1-bis(diethoxymethyl)cyclopropane, the two acetal groups are electron-donating. A Lewis acid would likely coordinate to one or more of the acetal oxygen atoms. This activation could facilitate the cleavage of a distal C-C bond (e.g., C2-C3), which is sterically more accessible. However, the resulting zwitterion would be electronically mismatched compared to a D-A system. A more plausible pathway involves cleavage of a C1-C2 (or C1-C3) bond, which would place a positive charge at C2 and a negative charge at C1. The stability of the carbanion at the gem-diacetal carbon would be modest, making this a high-energy intermediate. Nonetheless, once formed, this 1,3-dipole is a potent intermediate for cycloaddition reactions with various dipolarophiles (e.g., aldehydes, imines, alkenes) to form five-membered rings. uni-regensburg.denih.gov

Detailed Studies on Transition Metal-Catalyzed Ring Opening (e.g., Rh(I) mechanisms)

Transition metals, particularly low-valent d⁸ metals like Rh(I) and Pd(0), are highly effective catalysts for the ring-opening of strained rings. The generally accepted mechanism for the reaction of a cyclopropane with a Rh(I) complex involves the oxidative addition of a C-C bond to the metal center. wikipedia.orgacs.org This step is favored by the release of ring strain.

The key steps in a typical Rh(I)-catalyzed transformation are:

Coordination: The cyclopropane substrate coordinates to the Rh(I) catalyst.

Oxidative Addition: The metal center inserts into one of the cyclopropane C-C bonds, forming a five-membered rhodacyclobutane intermediate. This step formally oxidizes Rh(I) to Rh(III). For 1,1-bis(diethoxymethyl)cyclopropane, insertion would likely occur at the less sterically hindered C2-C3 bond. wikipedia.org

Intermediate Transformation: The rhodacyclobutane can undergo several reactions, such as migratory insertion of another substrate (e.g., CO, alkenes) or β-hydride elimination.

Reductive Elimination: The final step involves the collapse of the organometallic intermediate to form the product and regenerate the active Rh(I) catalyst. acs.org

This mechanistic framework explains a wide range of transformations, including isomerizations, cycloadditions, and coupling reactions, providing access to complex molecular architectures from simple cyclopropane precursors. acs.org

Radical-Polar Crossover Processes

Radical-polar crossover (RPC) represents a modern synthetic strategy that combines the unique reactivity of radical intermediates with the predictable transformations of ionic species in a single process. rsc.org This approach allows for the formation of chemical bonds that are challenging to construct using purely radical or purely polar pathways. An RPC process typically involves a radical reaction, a single-electron transfer (SET) event that converts the radical to an ion (the "crossover" step), and a subsequent polar reaction. researchgate.netsemanticscholar.org

In the context of 1,1-bis(diethoxymethyl)cyclopropane, an RPC pathway could be initiated by:

Photoredox Catalysis: A photocatalyst, upon visible light irradiation, can generate a radical species that adds to the cyclopropane ring, inducing ring-opening. The resulting radical intermediate can then be reduced by the photocatalyst via SET to a carbanion. rsc.orgresearchgate.net This carbanion can then undergo a polar reaction, such as an intramolecular Sₙ2 reaction, to form a new cyclic product. nih.gov

Electrocatalysis: Direct anodic oxidation of the cyclopropane can remove an electron to form a radical cation. nih.gov This highly reactive intermediate can undergo C-C bond cleavage, and the resulting species can be trapped by nucleophiles, leading to 1,3-difunctionalization products.

These RPC strategies are powerful because they operate under mild conditions and exhibit high functional group tolerance, characteristic of radical-based processes. rsc.orgnih.gov

Stereoselectivity Rationalization and Models (e.g., Quadrant Models)

Controlling stereochemistry is a central goal in modern organic synthesis. For reactions involving activated cyclopropanes, stereoselectivity is often rationalized using models that consider the steric and electronic interactions between the substrate and the catalyst.

In asymmetric cyclopropanation reactions using chiral transition metal catalysts (e.g., Rh(II) or Cu(I) complexes with chiral ligands), the stereochemical outcome is dictated by the precise three-dimensional structure of the intermediate metal-carbenoid. unl.pt To predict the enantioselectivity, quadrant models are often employed. In these models, the space around the reactive carbene center is divided into four quadrants, each defined by the steric and electronic properties of the chiral ligands. The alkene substrate is proposed to approach the carbene from the least sterically hindered trajectory. By analyzing which face of the prochiral alkene is exposed to the carbene in the favored transition state, the absolute configuration of the major product enantiomer can be predicted. unl.pt

For ring-opening reactions catalyzed by chiral Lewis acids, stereoselectivity arises from the formation of a chiral complex between the catalyst and the substrate. The chiral environment created by the catalyst's ligands blocks one face of the reactive intermediate (e.g., the 1,3-zwitterion), directing the incoming nucleophile to attack from the opposite, more accessible face. The rational design of chiral catalysts is crucial for achieving high levels of stereocontrol in these transformations.

Computational Chemistry and Theoretical Analysis of 1,1-Bis(diethoxymethyl)cyclopropane

Computational chemistry provides a powerful lens through which the intricate electronic structure and reactivity of 1,1-Bis(diethoxymethyl)cyclopropane can be understood. Through the application of theoretical models and quantum mechanical calculations, it is possible to predict and rationalize the molecule's behavior in chemical reactions. This section delves into the computational analysis of this compound, focusing on its electron transfer profiles and Highest Occupied Molecular Orbital (HOMO) energies, which are crucial in determining its chemical reactivity.

Electron Transfer Profiles

Electron transfer is a fundamental process in many chemical reactions, and the propensity of a molecule to donate or accept an electron is a key indicator of its reactivity. For 1,1-Bis(diethoxymethyl)cyclopropane, computational methods can be employed to model its behavior upon single-electron transfer (SET). The presence of the two acetal groups, which are generally considered electron-donating, significantly influences the electronic properties of the cyclopropane ring.

Theoretical studies on related substituted cyclopropanes have shown that the nature of the substituents dictates the stability and subsequent reaction pathways of the resulting radical cations or anions formed during electron transfer events. In the case of 1,1-Bis(diethoxymethyl)cyclopropane, the oxygen atoms of the diethoxymethyl groups, with their lone pairs of electrons, can stabilize a positive charge that might develop on the cyclopropane ring, for instance, during an oxidative electron transfer. This stabilization can lower the energy barrier for such processes.

Computational models can predict the ionization potential and electron affinity of the molecule, which are direct measures of its ability to lose or gain an electron, respectively. These parameters are invaluable for understanding its potential role in redox reactions. For instance, in photoinduced electron transfer (PET) reactions, where a molecule is excited by light to facilitate electron transfer, the calculated electron transfer profiles can predict whether 1,1-Bis(diethoxymethyl)cyclopropane would act as an electron donor or acceptor in the presence of a suitable reaction partner.

HOMO Energies and Their Implications for Reactivity

The Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is particularly important as it is directly related to the ionization potential and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation.

For 1,1-Bis(diethoxymethyl)cyclopropane, the presence of the two electron-donating diethoxymethyl groups is expected to raise the energy of the HOMO compared to an unsubstituted cyclopropane. This elevation in HOMO energy makes the molecule more nucleophilic and a better electron donor in reactions with electrophiles and oxidants.

Density Functional Theory (DFT) calculations are a common computational method used to determine the energies of molecular orbitals. A hypothetical DFT calculation on 1,1-Bis(diethoxymethyl)cyclopropane would likely reveal a HOMO that has significant electron density localized on the cyclopropane ring, influenced by the oxygen atoms of the acetal groups. The energy of this HOMO would be a critical parameter in predicting the compound's reactivity in various pericyclic reactions, such as cycloadditions, and in reactions involving electrophilic attack.